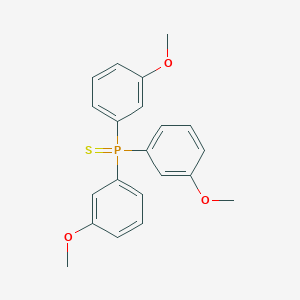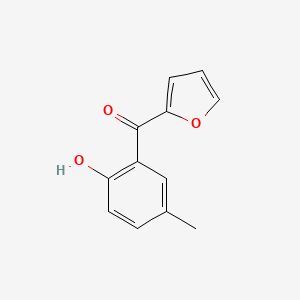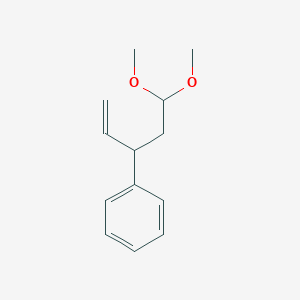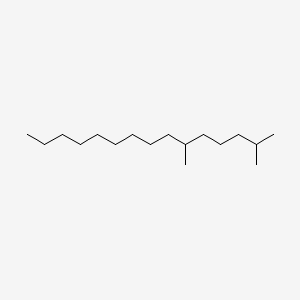
Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane is an organic phosphorus compound with the chemical formula C21H21O3P. It is a white to slightly yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its applications in catalysis and organic synthesis, where it serves as a ligand and a reducing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 3-bromoanisole under inert gas protection. The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: It is used in the presence of reducing agents like lithium aluminum hydride.
Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and as a reducing agent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane involves its ability to donate electrons and form stable complexes with transition metals. This property makes it an effective ligand in catalytic reactions. The compound interacts with molecular targets such as enzymes and metal ions, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-methoxyphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(3,5-dimethoxyphenyl)phosphine
Uniqueness
Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. This uniqueness enhances its effectiveness as a ligand in catalytic applications compared to other similar compounds .
Properties
CAS No. |
54824-85-0 |
|---|---|
Molecular Formula |
C21H21O3PS |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
tris(3-methoxyphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21O3PS/c1-22-16-7-4-10-19(13-16)25(26,20-11-5-8-17(14-20)23-2)21-12-6-9-18(15-21)24-3/h4-15H,1-3H3 |
InChI Key |
NMBGWFABZMYMQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)P(=S)(C2=CC=CC(=C2)OC)C3=CC=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















